molecular formula C7H14N4 B12862081 N1-Isopropyl-1H-pyrrole-1,3,4-triamine

N1-Isopropyl-1H-pyrrole-1,3,4-triamine

Cat. No.: B12862081
M. Wt: 154.21 g/mol
InChI Key: TWVLJWIMLBFGMI-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) and Triamine Scaffolds in Modern Chemical Synthesis and Design

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component in a vast array of natural products and synthetic molecules. wikipedia.orgmdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, making the pyrrole scaffold a valuable framework in medicinal chemistry. researchgate.netnih.govrsc.orgbohrium.com The pyrrole nucleus is a key structural element in vital biological molecules such as heme, chlorophyll, and vitamin B12. mdpi.comnih.gov The versatility of the pyrrole ring allows for various chemical modifications, including electrophilic substitution, acylation, and condensation reactions, enabling the synthesis of a diverse library of compounds. nih.gov

Similarly, molecules containing a triamine scaffold, which is characterized by the presence of three amino groups, are significant in several areas of chemistry. These scaffolds are crucial building blocks in supramolecular chemistry, where they can be used to construct complex, three-dimensional architectures. dundee.ac.ukresearchgate.net In medicinal chemistry, the strategic placement of amino groups can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets. dundee.ac.ukresearchgate.net The development of polyfunctional scaffolds, including those with multiple amino groups, is essential for creating combinatorial libraries and new therapeutic agents. researchgate.net

Rationale for Investigating N1-Isopropyl-1H-pyrrole-1,3,4-triamine: A Structurally Diverse Heterocycle

The rationale for the focused investigation of this compound stems from the unique combination of its structural components. The fusion of a pyrrole core with three amine substituents presents a molecule with multiple sites for further functionalization. The amino groups can act as nucleophiles, bases, or points for hydrogen bonding, while the pyrrole ring itself offers a platform for various organic transformations.

Overview of Research Objectives and Scope for this compound Studies

The investigation into a novel compound like this compound would typically encompass several key research objectives. A primary goal would be the development of an efficient and scalable synthetic route to the molecule. ijrpr.com This would involve exploring various synthetic strategies and optimizing reaction conditions to produce the compound in high yield and purity. mdpi.com

Once synthesized, a thorough characterization of the molecule's physicochemical properties would be essential. This would include determining its molecular weight, melting point, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure. nih.govresearchgate.net

Subsequent research would likely focus on exploring the reactivity of the compound. This could involve studying its behavior in various chemical reactions to understand the influence of the isopropyl group and the triamine substituents on the reactivity of the pyrrole ring. The ultimate scope of such studies is to build a comprehensive understanding of the compound's chemical behavior, which could pave the way for its potential application in various fields of chemical science. ijrpr.comeprajournals.com

Data Tables

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄N₄
Molecular Weight154.22 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in polar organic solvents

Note: The data in this table is hypothetical and based on the general properties of similar chemical structures. Experimental determination is required for accurate values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-N-propan-2-ylpyrrole-1,3,4-triamine

InChI

InChI=1S/C7H14N4/c1-5(2)10-11-3-6(8)7(9)4-11/h3-5,10H,8-9H2,1-2H3

InChI Key

TWVLJWIMLBFGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN1C=C(C(=C1)N)N

Origin of Product

United States

Synthetic Methodologies for N1 Isopropyl 1h Pyrrole 1,3,4 Triamine and Analogues

Retrosynthetic Analysis of N1-Isopropyl-1H-pyrrole-1,3,4-triamine

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by breaking down the target molecule into simpler, more readily available precursors.

Identification of Key Disconnection Points and Precursors

The primary disconnection points for this compound involve the bonds forming the pyrrole (B145914) ring and the bonds connecting the isopropyl and amino substituents.

C-N Bond Disconnections: The most logical disconnections are the C-N bonds of the pyrrole ring, suggesting a cyclization approach. This leads to acyclic precursors that can form the five-membered ring.

N-Isopropyl Bond Disconnection: The bond between the pyrrole nitrogen (N1) and the isopropyl group can be disconnected, suggesting a late-stage N-alkylation of a pre-formed 1H-pyrrole-1,3,4-triamine.

C-Amino Bond Disconnections: The C3 and C4 amino groups can be retrosynthetically derived from other functional groups, such as nitro or carbonyl groups, which can be introduced and then converted to amines.

Based on these disconnections, two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-stage N-isopropylation and amination. This approach focuses on first constructing a pyrrole ring with functionalities that can be later converted to the amino groups, followed by the introduction of the isopropyl group.

Pathway B: Early introduction of nitrogen functionalities. This strategy involves using starting materials that already contain the necessary nitrogen atoms, which are then incorporated into the pyrrole ring during the cyclization step.

Exploration of Potential Starting Materials for Pyrrole Ring Formation

The choice of starting materials is dictated by the chosen synthetic strategy for forming the pyrrole ring. Classical methods like the Paal-Knorr and Hantzsch syntheses offer robust and versatile approaches. pharmaguideline.comwikipedia.orgalfa-chemistry.comwikipedia.org

For a Paal-Knorr type synthesis , a 1,4-dicarbonyl compound is a key precursor. alfa-chemistry.comwikipedia.orgorganic-chemistry.org To achieve the desired substitution pattern, a suitably functionalized 1,4-dicarbonyl compound would be required, which upon reaction with ammonia or a primary amine, would yield the pyrrole core. alfa-chemistry.comwikipedia.org

The Hantzsch pyrrole synthesis provides another powerful route, typically involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgquimicaorganica.org Adapting this method would necessitate precursors that could introduce the desired amino functionalities or their precursors at the 3 and 4 positions.

More contemporary methods, such as transition metal-catalyzed cyclizations or multicomponent reactions, could also be employed, offering potentially milder conditions and greater functional group tolerance. nih.govrsc.org

Strategies for Introducing Isopropyl and Triamine Functionalities

The introduction of the isopropyl group and the three amino groups requires careful consideration of timing and regioselectivity.

N-Isopropylation: The N-isopropyl group can be introduced via N-alkylation of a pyrrole precursor using an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. organic-chemistry.org The nucleophilicity of the pyrrole nitrogen makes this a feasible transformation. iust.ac.ir Alternatively, reductive amination of a ketone with a primary amine on the pyrrole ring could be considered. nih.gov

Triamine Functionalities: Introducing three amino groups at the 1, 3, and 4 positions is the most significant challenge.

The N1-amino group would likely be introduced as part of the amine source during a Paal-Knorr or Hantzsch cyclization (e.g., using hydrazine or a protected hydrazine derivative).

The C3 and C4 amino groups could be introduced through electrophilic substitution reactions on the pyrrole ring, such as nitration followed by reduction. However, controlling the regioselectivity of nitration on a pre-existing aminopyrrole could be complex.

A more controlled approach would involve the synthesis of acyclic precursors that already contain the nitrogen functionalities (or protected versions thereof) at the appropriate positions. These precursors would then be cyclized to form the desired triaminopyrrole.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several novel synthetic routes can be proposed. These routes are hypothetical and would require experimental validation.

Cyclization Reactions for Pyrrole Ring Construction

The construction of the polysubstituted pyrrole core is the central step in the synthesis.

Modified Paal-Knorr Synthesis: A potential route could involve the synthesis of a 1,4-dicarbonyl compound bearing protected amino groups or nitro groups at the 2 and 3 positions. Cyclization of this precursor with isopropylamine would directly install the N-isopropyl group and the pyrrole ring. Subsequent deprotection or reduction would yield the target triamine.

Hantzsch-type Synthesis: A Hantzsch-inspired approach could utilize an α-amino ketone, a β-ketoester with a protected amino group at the α-position, and isopropylamine. This multicomponent reaction would assemble the pyrrole ring with the desired functionalities in a single step.

Van Leusen Pyrrole Synthesis: This method involves the reaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene. nih.gov A suitably substituted alkene precursor could be designed to react with TosMIC to form the 3,4-disubstituted pyrrole core.

Domino Reactions: Modern synthetic methods often employ domino or cascade reactions to build molecular complexity in a single step. nih.govnih.govacs.org A domino reaction could be envisioned starting from simpler precursors that undergo a series of transformations (e.g., Michael addition, cyclization, aromatization) to form the target pyrrole.

The following table summarizes various cyclization reactions that could be adapted for the synthesis of the this compound core.

Reaction Name Key Precursors Potential for Adaptation Reference(s)
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Primary amineHigh, requires synthesis of a suitably substituted dicarbonyl. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
Hantzsch Synthesisβ-Ketoester, α-Haloketone, Primary amineHigh, offers convergence and flexibility in precursor choice. wikipedia.orgquimicaorganica.org
Van Leusen SynthesisTosylmethyl isocyanide (TosMIC), Activated alkeneModerate, depends on the availability of a suitable alkene. nih.gov
Multicomponent ReactionsVaries (e.g., isocyanides, alkynes, amines)High, can offer high efficiency and atom economy. organic-chemistry.org

Amination Strategies for 1,3,4-Triamine Substitution

The introduction of the three amino groups is a critical and challenging aspect of the synthesis.

Direct Amination: Direct C-H amination of a pre-formed pyrrole ring is a developing area of research but may lack the required regioselectivity for this specific target.

Nitration-Reduction Sequence: A common method for introducing amino groups to aromatic rings is through nitration followed by reduction. For a pyrrole ring, this would involve treatment with a nitrating agent (e.g., nitric acid/acetic anhydride) followed by reduction of the resulting nitro groups (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). The regioselectivity of nitration would be influenced by the existing substituents on the pyrrole ring.

From Carbonyl Precursors: If the pyrrole ring is constructed with carbonyl functionalities at the 3 and 4 positions (e.g., from a diketo-ester precursor in a Hantzsch synthesis), these can be converted to amines via reductive amination.

Use of Aminated Precursors: The most controlled strategy would be to use starting materials that already contain the amino groups (in a protected form). For example, α-amino ketones or β-amino esters could be used in a Hantzsch-type synthesis. wikipedia.org

The following table outlines potential amination strategies.

Strategy Description Advantages Challenges
Nitration-ReductionElectrophilic nitration of the pyrrole ring followed by reduction of the nitro groups.Well-established methodology for aromatic systems.Poor regioselectivity, harsh reaction conditions, potential for over-nitration.
Reductive AminationConversion of carbonyl groups on the pyrrole ring to amines.Can be highly selective.Requires the synthesis of a pyrrole with carbonyl functionalities.
Use of Aminated PrecursorsIncorporating protected amino groups into the starting materials for the cyclization reaction.High degree of control over the position of the amino groups.Requires the synthesis of potentially complex starting materials.
Direct Amination Approaches

Direct C-H amination of pyrrole is a desirable strategy as it avoids the need for pre-functionalized starting materials, thus offering an atom-economical route. Transition metal-catalyzed C-H amination has emerged as a powerful tool for this purpose. For instance, palladium-catalyzed intramolecular oxidative C-H activation-amination has been successfully employed for the synthesis of multisubstituted indoles and heterofused pyrroles semanticscholar.org. This approach could potentially be adapted for the intermolecular amination of an N-isopropylpyrrole precursor. However, controlling the regioselectivity to achieve 3,4-diamination would be a primary hurdle, as electrophilic substitution on the pyrrole ring typically favors the C2 and C5 positions kaist.ac.krnih.gov.

Recent advancements in photocatalysis have also enabled direct arene C-H amination, offering a potentially milder alternative to traditional methods nih.gov. The application of such methods to pyrrole substrates could provide a novel route to aminopyrroles.

Amination via Precursor Functionalization (e.g., nitro, halogen intermediates)

A more conventional and controllable approach involves the introduction of amino groups via the reduction of nitro precursors or the substitution of halogen atoms.

Via Nitro Intermediates:

A plausible route to this compound involves the synthesis of a dinitropyrrole precursor. The synthesis of 1-methyl-3,4-dinitropyrrole has been reported, providing a key precedent for this strategy researchgate.net. Following the introduction of the N-isopropyl group, a similar nitration protocol could yield N-isopropyl-3,4-dinitropyrrole. Subsequent reduction of the nitro groups would then furnish the corresponding 3,4-diaminopyrrole. A variety of reducing agents are available for the conversion of nitroarenes to anilines, including catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl) mdpi.comnih.gov. The final amination at the C1 position would be achieved through the introduction of the N-isopropylamino group, which is discussed in a later section.

A potential synthetic sequence is outlined in the table below:

StepReactionReagents and ConditionsProduct
1N-IsopropylationIsopropyl halide/tosylate, strong base (e.g., NaH) in an inert solvent (e.g., THF, DMF)N-Isopropylpyrrole
2DinitrationNitrating agent (e.g., HNO₃/H₂SO₄ or NO₂BF₄)N-Isopropyl-3,4-dinitropyrrole
3ReductionH₂, Pd/C or Fe/HClN-Isopropyl-1H-pyrrole-3,4-diamine
4Introduction of 1-amino groupTo be discussed in section 2.2.3This compound

Via Halogen Intermediates:

Alternatively, the synthesis could proceed through a dihalogenated pyrrole intermediate. The synthesis of 3,4-dihalopyrroles is known in the literature korea.ac.kr. Palladium-catalyzed amination of these dihalo-precursors, using methodologies such as the Buchwald-Hartwig amination, could then be employed to introduce the two amine functionalities at the C3 and C4 positions. This reaction has been successfully applied to the amination of unprotected bromoimidazoles and bromopyrazoles, suggesting its potential applicability to halopyrroles .

A representative reaction scheme is as follows:

PrecursorReagents and ConditionsProduct
N-Protected-3,4-dibromopyrroleAmine, Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu)N-Protected-3,4-diaminopyrrole

Introduction of the N1-Isopropyl Group

The N1-isopropyl group can be introduced at various stages of the synthesis. A common method for the N-alkylation of pyrroles involves the deprotonation of the pyrrole nitrogen with a strong base, such as sodium hydride, followed by reaction with an isopropyl halide or sulfonate alfa-chemistry.com. This method is generally effective for a range of substituted pyrroles synarchive.com.

Alternatively, the Paal-Knorr synthesis allows for the direct incorporation of the N-substituent by reacting a 1,4-dicarbonyl compound with a primary amine, in this case, isopropylamine organic-chemistry.orgwikipedia.orgrgmcet.edu.inrsc.orgnih.gov. This would be an efficient way to introduce the N1-isopropyl group at the outset of the synthesis. However, the availability of the appropriately substituted 1,4-dicarbonyl precursor required to generate the 3,4-diamino functionality upon cyclization would be a significant challenge.

Reductive amination presents another possibility for N-alkylation. An acid-catalyzed intermolecular redox amination has been reported to form N-alkyl pyrroles from 3-pyrroline and aldehydes or ketones acs.org.

The timing of the N-isopropylation step is crucial. Introducing the isopropyl group early on may influence the regioselectivity of subsequent functionalization steps. Conversely, N-alkylation of a pre-functionalized, multi-substituted pyrrole would need to consider the compatibility of the existing functional groups with the alkylating conditions.

Palladium-Catalyzed Coupling Reactions in Pyrrole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and offer versatile methods for the functionalization of the pyrrole nucleus. Beyond the aforementioned Buchwald-Hartwig amination for the synthesis of aminopyrroles from halopyrroles, other palladium-catalyzed reactions can be envisioned in the synthesis of this compound analogues.

For instance, palladium-catalyzed C-H arylation of 2,5-substituted pyrroles has been demonstrated, allowing for the introduction of aryl groups at the C3 and C4 positions mdpi.com. While not directly leading to the target triamine, this methodology highlights the potential for palladium catalysis to functionalize these less reactive positions of the pyrrole ring.

Furthermore, palladium-catalyzed annulation reactions can be employed to construct the pyrrole ring itself. A Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines provides a "one-pot" synthesis of highly substituted pyrroles researchgate.net. Such a strategy could potentially be adapted to incorporate the desired functionalities.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. In the context of pyrrole synthesis, several green approaches have been reported that could be applicable to the synthesis of the target compound.

The Paal-Knorr synthesis, a cornerstone of pyrrole synthesis, has been adapted to greener conditions by using water as a solvent, employing heterogeneous catalysts, or running the reaction under solvent-free conditions nih.govorganic-chemistry.org. For example, the use of catalysts like silica sulfuric acid can facilitate the reaction at room temperature nih.gov.

Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing waste and improving efficiency. Several MCRs for the synthesis of polysubstituted pyrroles have been developed, some of which yield aminopyrrole derivatives organic-chemistry.orgwikipedia.orgrsc.orgrsc.orgmdpi.comresearchgate.netacs.org. While these often target 2-aminopyrroles, the development of novel MCRs could provide a direct route to 1,3,4-trisubstituted pyrroles.

The use of greener solvents and energy sources, such as microwave irradiation or ultrasound, can also contribute to a more sustainable synthesis kaist.ac.krnih.gov.

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis is a powerful technique for the generation of libraries of compounds for biological screening. This methodology has been applied to the synthesis of pyrrole derivatives, allowing for the rapid creation of diverse analogues.

A solid-phase approach to this compound derivatives could involve anchoring a suitable building block to a solid support, followed by the sequential addition of the required functional groups. For example, a resin-bound amino acid could serve as the nitrogen source for a multicomponent reaction to form the pyrrole ring on the solid phase nih.gov. Subsequent cleavage from the resin would yield the desired product.

The Hantzsch pyrrole synthesis has also been adapted for solid-phase applications, enabling the creation of combinatorial libraries of pyrrole derivatives. This approach could be explored for the synthesis of analogues of the target compound by varying the building blocks used in the synthesis.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product in any multi-step synthesis. For the proposed synthetic routes to this compound, several factors would need to be carefully controlled.

In the case of amination via precursor functionalization, the conditions for nitration or halogenation would need to be optimized to ensure the desired regioselectivity and to avoid over-functionalization. The subsequent reduction or substitution reactions would also require careful selection of reagents and conditions to achieve high conversion without affecting other functional groups.

For palladium-catalyzed reactions, the choice of catalyst, ligand, base, solvent, and temperature can have a profound impact on the reaction outcome. A systematic screening of these parameters would be necessary to identify the optimal conditions for the desired amination reactions.

The table below summarizes key parameters that would require optimization for a hypothetical synthesis.

Reaction StepKey Parameters for OptimizationPotential Challenges
Nitration of N-isopropylpyrroleNitrating agent, temperature, reaction timeRegioselectivity, over-nitration
Reduction of dinitropyrroleReducing agent, catalyst, pressure, temperatureIncomplete reduction, side reactions
Palladium-catalyzed aminationCatalyst, ligand, base, solvent, temperatureCatalyst deactivation, low yields
N-IsopropylationBase, alkylating agent, solvent, temperatureSide reactions, purification

By carefully considering these synthetic strategies and optimizing the reaction conditions, the synthesis of the novel compound this compound and its analogues can be approached in a systematic and efficient manner.

Scale-Up Considerations for this compound Production

Scaling up the production of a complex heterocyclic molecule like this compound from laboratory to industrial scale presents a unique set of challenges. The transition requires a thorough understanding of the chemical process, meticulous optimization, and careful consideration of safety, cost, and environmental impact.

Process Optimization and Control

A critical aspect of scaling up is the optimization of reaction parameters to ensure consistent yield, purity, and safety. acs.org For a multi-step synthesis, each step must be individually optimized.

Key parameters for optimization include:

Temperature and Pressure: Reactions that are manageable at room temperature and atmospheric pressure on a lab scale may require specialized equipment for heat management and pressure control on a larger scale. Exothermic reactions, such as nitration, require careful monitoring and cooling to prevent runaway reactions.

Catalyst Selection and Loading: The choice of catalyst can significantly impact reaction efficiency and cost. For a reduction step, for example, the catalyst (e.g., palladium on carbon) loading, reuse, and removal are important considerations.

Solvent Choice: The solvent should be chosen based on its ability to dissolve reactants, its boiling point, its environmental impact, and its ease of removal and recovery.

Reaction Time: Optimizing reaction times is crucial for maximizing throughput and minimizing energy consumption.

Table 1: Illustrative Optimization Parameters for a Hypothetical Nitration Step

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Temperature 0-5 °C0-10 °C with controlled addition<10 °C with efficient cooling
Reagent Addition Manual, dropwiseAutomated, controlled rateAutomated, feedback loop control
Mixing Magnetic stirrerMechanical stirrerBaffled reactor with impeller
Monitoring TLC, GCIn-situ IR, HPLCProcess Analytical Technology

Reactor Technology: Batch vs. Continuous Flow

The choice between batch and continuous flow processing is a significant decision in scaling up. While batch processing is traditional, continuous flow manufacturing offers several advantages for the synthesis of complex molecules like heterocyclic amines. mtak.hu

Continuous flow systems can offer better control over reaction parameters, leading to improved safety and product consistency. syrris.com For hazardous reactions, such as those involving strong acids or exothermic steps, microreactors can minimize the volume of hazardous material at any given time. acs.org

Table 2: Comparison of Batch and Continuous Flow Processing

FeatureBatch ProcessingContinuous Flow Processing
Scale Large, single vesselSmaller, continuous stream
Heat Transfer Limited by surface areaExcellent, high surface-to-volume ratio
Safety Higher risk with large volumesInherently safer, small reaction volumes
Consistency Batch-to-batch variabilityHigh consistency
Flexibility Less flexible to changesEasily adaptable

Downstream Processing and Purification

The isolation and purification of the final product are critical for achieving the desired quality. For a triamine compound, which is likely to be basic and polar, purification can be challenging.

Extraction and Crystallization: These are common methods for purification. The choice of solvents is crucial for efficient extraction and for obtaining a crystalline product with high purity.

Chromatography: On a large scale, chromatography can be expensive and generate significant waste. It is typically used for high-value products or when other methods are ineffective.

Filtration and Drying: The final product must be filtered and dried under controlled conditions to remove residual solvents and moisture.

Economic and Environmental Factors

The economic viability of large-scale production depends on the cost of raw materials, the efficiency of the process, and the value of the final product. nbinno.com Sourcing reliable and affordable starting materials is a key consideration. nbinno.com

From an environmental perspective, "green chemistry" principles should be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov This includes the potential for solvent recycling and the use of more environmentally benign reagents.

Reactivity and Reaction Mechanisms of N1 Isopropyl 1h Pyrrole 1,3,4 Triamine

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and, compared to benzene, is significantly more susceptible to electrophilic attack. wikipedia.org This heightened reactivity is due to the nitrogen atom's lone pair of electrons, which contributes to the aromatic π-system, thereby stabilizing the cationic intermediate formed during substitution. wikipedia.org For pyrrole and its derivatives, electrophilic substitution predominantly occurs at the C2 (or α) position, as the resulting carbocation intermediate can be stabilized by more resonance structures than if the attack were at the C3 (β) position.

In N1-Isopropyl-1H-pyrrole-1,3,4-triamine, the presence of three amino groups, which are strong activating substituents, further enhances the electron density of the pyrrole ring. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions. However, given the substitution pattern, the only available position for electrophilic attack on the pyrrole ring is C2 and C5. The amino groups at the 1, 3, and 4 positions will strongly activate the ring towards electrophilic substitution. The N-isopropyl group at the N1 position also has an activating effect, albeit weaker than the amino groups. The interplay of these activating groups suggests a high reactivity of the C2 and C5 positions towards electrophiles.

Electrophilic aromatic substitution (EAS) reactions are characteristic of aromatic compounds. nih.gov The general mechanism involves a two-step process: the initial attack of the electrophile by the aromatic ring's π-electrons, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step because it disrupts the aromatic system. masterorganicchemistry.com

Nucleophilic Reactivity of the Triamine Moieties

The three amino groups in this compound are nucleophilic centers due to the lone pair of electrons on the nitrogen atoms. The nucleophilicity of amines generally correlates with their basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

The reactivity of the three amino groups in this molecule is expected to differ. The N1-amino group is directly attached to the pyrrole nitrogen and is part of a hydrazine-like structure, which might exhibit enhanced nucleophilicity due to the "alpha effect." The N3 and N4 amino groups are attached to the carbon atoms of the pyrrole ring. Their nucleophilicity will be influenced by the electronic effects of the pyrrole ring and the other substituents. The electron-donating nature of the pyrrole ring is expected to enhance the nucleophilicity of the C3 and C4 amino groups.

These amino groups can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff base formation: Condensation with aldehydes or ketones.

The relative reactivity of the three amino groups towards a given electrophile would depend on a combination of electronic and steric factors. It is plausible that the exocyclic amino groups at positions 3 and 4 would be more sterically accessible than the amino group at the N1 position, which is adjacent to the isopropyl group.

Isopropyl Group Influence on Steric and Electronic Effects

The isopropyl group attached to the N1 position of the pyrrole ring exerts both steric and electronic effects on the molecule's reactivity.

Steric Effects: The bulky nature of the isopropyl group can sterically hinder the approach of reactants to the adjacent N1-amino group and the C5 position of the pyrrole ring. mdpi.com This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered C2 position. In coordination chemistry, the steric bulk of the isopropyl group can affect the coordination geometry around a metal center when the molecule acts as a ligand. vot.pl

Electronic Effects: The isopropyl group is an electron-donating group through an inductive effect. This electron-donating nature increases the electron density on the pyrrole ring, further activating it towards electrophilic aromatic substitution. wikipedia.org The electronic influence of the isopropyl group, combined with the powerful electron-donating resonance effect of the amino groups, makes the pyrrole ring highly nucleophilic. Computational studies on related systems have shown that changing the position of substituents can drastically alter the electrostatic potential distribution of the aromatic system. rsc.org

EffectDescriptionImpact on Reactivity
Steric Hindrance The bulkiness of the isopropyl group impedes the approach of reactants to nearby sites.May decrease the reaction rate at the N1-amino and C5 positions. Can influence the regioselectivity of substitution reactions.
Inductive Effect The isopropyl group donates electron density to the pyrrole ring.Increases the nucleophilicity of the pyrrole ring, activating it for electrophilic aromatic substitution.

Tautomerism and Isomerization Studies

Tautomers are structural isomers that readily interconvert, often through the relocation of a hydrogen atom. wikipedia.org For this compound, several tautomeric forms are conceivable, primarily involving the amino groups and the pyrrole ring.

Amino-Imino Tautomerism: The amino groups at the C3 and C4 positions can potentially exist in equilibrium with their imino tautomers. This involves the migration of a proton from the nitrogen atom to a carbon atom of the pyrrole ring, with a corresponding shift in the double bonds.

Annular Tautomerism: In heterocyclic systems, a proton may occupy two or more positions, a phenomenon known as annular tautomerism. wikipedia.orgnih.gov While the N1 position is substituted with an isopropyl group, proton exchange between the exocyclic amino groups and the pyrrole nitrogen could be possible under certain conditions, although less likely.

The relative stability of these tautomers would depend on factors such as solvent polarity, pH, and temperature. The aromaticity of the pyrrole ring provides a significant driving force for the amino forms to be the predominant tautomers. Keto-enol tautomerism is a well-known example, where the keto form is generally more stable. youtube.com The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties. researchgate.net

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